molecular formula C9H9F2NO2 B13632130 Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate

Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate

Cat. No.: B13632130
M. Wt: 201.17 g/mol
InChI Key: YSVOGFKRVKIZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes a difluoroethyl group attached to the pyridine ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate
  • Methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate
  • Methyl 6-(1,1-difluoroethyl)pyridine-4-carboxylate

Uniqueness

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is unique due to the position of the difluoroethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of substituents can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9F2NO2/c1-9(10,11)7-4-3-6(5-12-7)8(13)14-2/h3-5H,1-2H3

InChI Key

YSVOGFKRVKIZDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.